8-(p-Sulfophenyl)theophylline

説明

Overview of 8-(p-Sulfophenyl)theophylline in Adenosine (B11128) Receptor Research

This compound functions as a competitive antagonist at adenosine receptors, meaning it binds to these receptors without activating them, thereby blocking the action of the endogenous ligand, adenosine. smolecule.comnih.gov Its activity has been characterized at both A1 and A2 adenosine receptor subtypes, where it generally exhibits similar potency, making it a non-selective antagonist. nih.govnih.gov

The compound is frequently employed in experimental models to probe the effects of adenosine receptor blockade. For instance, in studies on anesthetized rats, 8-SPT has been shown to effectively counteract adenosine-induced hypotension and bradycardia. nih.gov This demonstrates its utility in dissecting the cardiovascular effects mediated by peripheral adenosine receptors. smolecule.comnih.gov Research has established that 8-SPT is approximately twice as potent as caffeine (B1668208) in blocking adenosine-induced hypotension, with an EC50 (half-maximal effective concentration) of 48 µM compared to 92 µM for caffeine. nih.gov Its ability to antagonize the effects of various adenosine analogs, such as 2-chloroadenosine (B27285) and N-ethylcarboxamidoadenosine, further solidifies its role as a reliable research tool for studying purinergic signaling. nih.gov

Historical Context of Xanthine-Based Adenosine Receptor Antagonists in Academic Inquiry

The study of xanthine-based compounds as adenosine receptor antagonists began with the naturally occurring alkaloids caffeine and theophylline (B1681296). nih.gov These substances were the first to be identified as having adenosine-antagonistic properties, although they are non-selective and possess only micromolar affinity for the receptors. nih.gov Xanthines are a class of alkaloids used for their mild stimulant and bronchodilator effects. wikipedia.org

In the early 1980s, a pivotal development in the field was the modification of the xanthine (B1682287) structure to enhance receptor affinity. nih.gov A key strategy involved substituting the 1,3-dimethyl groups with larger alkyl groups like propyl. nih.gov Another significant advancement was the introduction of an 8-phenyl substituent, which was found to increase potency by 25 to 35 times compared to theophylline. nih.govpnas.org This led to the synthesis of a wide array of derivatives in an effort to develop more potent and selective antagonists for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov This systematic structure-activity analysis paved the way for compounds with exceptionally high affinity, such as 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine, which is approximately 70,000 times more potent than theophylline. pnas.org The development of these potent and selective tools has been instrumental in elucidating the specific functions of each adenosine receptor subtype.

Rationale for Utilizing this compound as a Water-Soluble Peripheral Adenosine Receptor Antagonist

The primary rationale for the use of this compound in research is its combination of water solubility and its inability to cross the blood-brain barrier (BBB). nih.gov The blood-brain barrier is a highly selective permeable layer that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.gov The addition of the highly polar sulfonate group to the theophylline structure significantly limits its lipid solubility, thereby preventing its penetration into the CNS.

Data Tables

Table 1: Comparative Potency of Xanthine Antagonists

| Compound | Target | Potency (EC50) | Key Characteristic | Reference |

| This compound | Adenosine Receptors | 48 µM | Peripherally restricted | nih.gov, |

| Caffeine | Adenosine Receptors | 92 µM | Crosses Blood-Brain Barrier | nih.gov, |

| Theophylline | Adenosine Receptors | ~14 µM (Ki) | Non-selective, crosses BBB | nih.gov, nih.gov |

| 1,3-Dipropyl-8-phenylxanthine | A1 Adenosine Receptor | High | A1 selective | nih.gov |

EC50 value refers to the concentration required to block 50% of the hypotensive effect of adenosine. Ki value refers to the inhibition constant at the receptor.

Table 2: Properties of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₁₃H₁₂N₄O₅S | biosynth.com, cymitquimica.com |

| Molecular Weight | 336.32 g/mol | biosynth.com |

| Classification | Polar Adenosine Receptor Antagonist | smolecule.com, cymitquimica.com |

| Primary Mechanism | Competitive, non-selective antagonism of adenosine receptors | smolecule.com, nih.gov |

| CNS Penetration | Negligible; does not cross the blood-brain barrier | nih.gov, |

| Solubility | Water-soluble | nih.gov |

Table of Mentioned Compounds

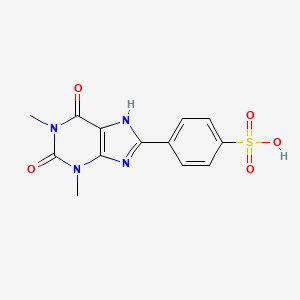

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJSJIXZOAMHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230152 | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80206-91-3 | |

| Record name | 8-(p-Sulfophenyl)theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80206-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Pharmacological Characterization in Research Settings

Adenosine (B11128) Receptor Subtype Antagonism Profile

8-(p-Sulfophenyl)theophylline is recognized as a non-selective antagonist of adenosine receptors, demonstrating activity across multiple subtypes. nih.govgoogle.com This broad-spectrum antagonism is a key feature in its application within experimental pharmacology.

A1 Adenosine Receptor Antagonism in Experimental Systems

8-SPT has been extensively documented as an antagonist of the A1 adenosine receptor in various experimental models. nih.govahajournals.org In studies involving guinea-pig cardiac tissues, 8-SPT competitively antagonized the effects of the selective A1 agonist N6-cyclopentyladenosine (CPA). nih.gov For instance, in isoprenaline-stimulated guinea-pig papillary muscles, the antagonism by 8-SPT yielded a pA2 value that was indicative of competitive antagonism at A1-receptors. nih.gov This suggests a direct blocking action on the A1 receptor, preventing the binding of adenosine and its analogs.

Further research in murine models of cardiac hypertrophy demonstrated that the protective effects of adenosine analogs, mediated through A1 receptors, were eliminated by the presence of 8-SPT. ahajournals.org This highlights its utility in dissecting the role of A1 receptor activation in cardioprotective signaling pathways. In studies on globally ischemic hearts, blocking adenosine receptors with 8-SPT accelerated injury in control hearts, underscoring the protective role of endogenous adenosine acting on A1 receptors during ischemia. pnas.org

Table 1: Antagonism of A1 Adenosine Receptors by this compound in Cardiac Tissues

| Experimental System | Agonist | Observed Effect of 8-SPT | Reference |

| Guinea-pig papillary muscle (isoprenaline-stimulated) | N6-cyclopentyladenosine (CPA) | Competitive antagonism, calculated pA2 value | nih.gov |

| Guinea-pig left and right atria | N6-cyclopentyladenosine (CPA) | Limited displacement of CPA concentration-response curves | nih.gov |

| Murine model of cardiac hypertrophy | 2-chloroadenosine (B27285) (CADO) | Eliminated the antihypertrophic effect of CADO | ahajournals.org |

| Globally ischemic murine hearts | Endogenous adenosine | Accelerated time-to-ischemic contracture | pnas.org |

A2A Adenosine Receptor Antagonism in Experimental Systems

The antagonistic properties of 8-SPT extend to the A2A adenosine receptor subtype. nih.govgoogle.com While often described as non-selective, some studies have utilized 8-SPT to probe A2 receptor functions. In human neutrophils, 8-SPT was shown to reverse the suppressive effects of hypertonic stress on superoxide (B77818) formation, an effect that was also mimicked by specific A2 receptor antagonists, suggesting A2 receptor involvement. oup.com

In cardiovascular studies, 8-SPT was used to block the effects of adenosine on blood pressure, which is partly mediated by A2A receptors in blood vessels. nih.gov However, it's important to note that due to its non-selective nature, attributing effects solely to A2A antagonism in the presence of 8-SPT requires careful experimental design and comparison with selective antagonists. nih.gov

A2B Adenosine Receptor Antagonism in Experimental Systems

Evidence also points to the ability of 8-SPT to antagonize A2B adenosine receptors. researchgate.netnih.gov The anti-inflammatory and analgesic properties of some xanthines have been partly attributed to their A2B receptor-blocking capabilities. mdpi.com In studies of postconditioning in rabbit hearts, the protective effects were blocked by 8-SPT, as well as a selective A2B antagonist, suggesting a role for A2B receptor activation in this cardioprotective phenomenon. oup.com The use of 8-SPT, which does not readily penetrate cells, is advantageous in such studies to delineate the effects of extracellular adenosine on A2B receptors. researchgate.net

A3 Adenosine Receptor Antagonism in Experimental Systems

This compound also demonstrates antagonistic activity at the A3 adenosine receptor subtype. google.com In studies utilizing cloned human adenosine receptors, 8-SPT was shown to block the human A3 receptor. google.com This broad action across adenosine receptor subtypes, including A3, solidifies its classification as a non-selective antagonist. google.com

Receptor Binding Kinetics and Affinity Studies of this compound

The interaction of this compound with adenosine receptors has been quantified through receptor binding and affinity studies. These studies provide insight into the potency of 8-SPT at different receptor subtypes and in various tissue preparations.

In studies on rat brain membranes, 8-SPT displayed micromolar affinity for adenosine receptors. nih.gov Specifically, it was shown to inhibit the binding of the adenosine agonist 2-chloro[3H]adenosine. nih.gov In comparative studies with caffeine (B1668208) in anesthetized rats, 8-SPT was found to be approximately twice as potent in blocking adenosine-induced hypotension, with an EC50 of 48 µM compared to 92 µM for caffeine. nih.gov

Binding affinity can be influenced by the species and tissue source of the receptors. For instance, competition experiments with [3H]ADAC revealed that the introduction of a p-sulfo substituent on 8-phenylxanthine (B3062520) derivatives, such as in 8-SPT, reduced the potency more significantly in calf brain than in rat brain. nih.gov

Table 2: Binding Affinity and Potency of this compound

| Receptor/System | Ligand/Effect Measured | Affinity/Potency (Ki or EC50) | Reference |

| Rat Brain Membranes | Inhibition of 2-chloro[3H]adenosine binding | Micromolar affinity | nih.gov |

| Anesthetized Rats | Blockade of adenosine-induced hypotension | EC50 = 48 µM | nih.gov |

| Rat A1 Adenosine Receptor | Inhibition of [3H]ligand binding | Ki = 750 nM | nih.gov |

| Calf A1 Adenosine Receptor | Inhibition of [3H]ligand binding | Ki = 250 nM | nih.gov |

| Human Platelet A2 Receptors | Inhibition of [3H]NECA binding | Ki > 10,000 nM | nih.gov |

Considerations for Receptor Selectivity and Non-Selectivity in Experimental Design

The non-selective nature of this compound is a critical consideration in the design of experiments aimed at elucidating the roles of specific adenosine receptor subtypes. nih.govgoogle.com While its broad-spectrum antagonism can be advantageous for determining if an observed effect is mediated by any adenosine receptor, it cannot, on its own, identify the specific subtype involved. nih.govnih.gov

For example, while 8-SPT effectively blocks the cardiovascular effects of adenosine, it does not show selectivity between A1 receptors (predominantly in the heart) and A2 receptors (prevalent in blood vessels). nih.gov Therefore, to dissect the contribution of individual receptor subtypes, it is often necessary to use 8-SPT in conjunction with more selective antagonists. nih.govoup.com

The polar nature of 8-SPT, which limits its entry into the central nervous system, is a significant advantage for isolating and studying peripheral adenosine receptor-mediated effects. smolecule.comnih.gov This property allows researchers to investigate cardiovascular, inflammatory, and other peripheral responses to adenosine without the confounding influence of central receptor blockade. nih.gov However, it is also important to recognize that the apparent selectivity of xanthine (B1682287) antagonists can sometimes depend on the specific assay systems being compared. nih.gov

Implications of Limited Central Nervous System Penetration for Peripheral Research

The defining characteristic of this compound (8-SPT) in pharmacological research is its inability to significantly cross the blood-brain barrier (BBB). nih.govahajournals.orgnih.govphysiology.org This property is attributed to the polar sulfonate group attached to its structure, which restricts its passage into the central nervous system (CNS). This limitation is, in fact, a significant advantage for researchers, transforming 8-SPT into a precise tool for isolating and investigating the functions of peripheral adenosine receptors without the confounding influence of central receptor antagonism. nih.gov

The primary implication of this limited CNS penetration is the ability to delineate peripheral versus central physiological and pathological mechanisms. When administered systemically, 8-SPT acts as a selective antagonist at peripheral adenosine receptors. dtic.mil This allows researchers to study the role of these peripheral receptors in various systems, confident that the observed effects are not originating from or being influenced by actions within the brain. nih.govahajournals.org

A key area of application is in cardiovascular research. Studies have used 8-SPT to block adenosine receptor-mediated hypotension and bradycardia. nih.gov By demonstrating that systemically administered 8-SPT can prevent these cardiovascular effects, researchers have confirmed that the drug effectively antagonizes adenosine at peripheral sites, such as those on blood vessels and in the heart. nih.gov In one study, intraperitoneal administration of up to 50 mg/kg of 8-SPT in rats failed to produce detectable brain levels of the compound, confirming its peripheral site of action for antagonizing the cardiovascular effects of adenosine. nih.gov

Furthermore, 8-SPT is frequently used in conjunction with compounds that do act centrally to dissect their mechanisms of action. For example, when studying the effects of a centrally-acting adenosine receptor agonist, co-administration with 8-SPT can block the agonist's peripheral effects (like cardiovascular depression), thereby isolating and clarifying its central therapeutic actions, such as neuroprotection. dtic.milbiomedres.usgrantome.com This approach has been valuable in research on treatments for nerve agent-induced seizures, where minimizing cardiovascular side effects is crucial. dtic.milbiomedres.us

Research into cerebral blood flow regulation has also leveraged the properties of 8-SPT. In a study examining pial arteriolar dilation during sciatic nerve stimulation, systemic administration of 8-SPT had no effect on the vasodilation response. physiology.org In contrast, theophylline (B1681296), which readily penetrates the BBB, almost completely abolished the response. physiology.org This finding strongly suggested that the adenosine receptors involved in this specific neurovascular coupling are located within the CNS, beyond the BBB, and are not accessible to the peripherally-restricted 8-SPT. physiology.org

The utility of this compound as a peripherally-selective tool is highlighted in various comparative studies.

Table 1: Research Findings Highlighting the Peripheral Selectivity of this compound

| Research Focus | Experimental Detail | Finding | Implication for Peripheral Research | Citation |

|---|---|---|---|---|

| CNS Penetration | Following a 50 mg/kg intraperitoneal injection in mice. | No detectable brain levels of 8-SPT were found. | Confirms the compound's exclusion from the central nervous system, making it a reliable tool for studying peripheral effects in isolation. | nih.gov |

| Cardiovascular Effects | Comparison with caffeine in antagonizing adenosine-induced hypotension in anesthetized rats. | 8-SPT was found to be approximately twice as potent (EC50 = 48 µM) as caffeine (EC50 = 92 µM) in blocking hypotension at peripheral receptors. | Demonstrates potent antagonism at peripheral cardiovascular adenosine receptors without CNS stimulant effects associated with caffeine. | nih.gov |

| Neurovascular Coupling | Systemic administration of 8-SPT during sciatic nerve stimulation in rats. | Had no effect on the resulting pial arteriolar vasodilation, unlike the BBB-permeable antagonist theophylline, which abolished it. | Used to deduce that the relevant adenosine receptors mediating this response are located within the CNS, not on the luminal (blood-facing) side of the BBB. | physiology.org |

| Neurological Studies | Co-administration with the centrally-acting A1 adenosine receptor agonist N6-cyclopentyladenosine (CPA) after soman (B1219632) exposure in rats. | The combination prevented seizures while minimizing CPA's peripheral cardiovascular side-effects. | Allows for the investigation of the central neuroprotective effects of adenosine agonists by selectively blocking their dose-limiting peripheral actions. | dtic.milbiomedres.us |

These research findings underscore the value of this compound as a specialized antagonist. Its exclusion from the CNS allows for the precise characterization of peripheral adenosine receptor systems and serves as a critical control in experiments aiming to distinguish between central and peripheral drug effects. nih.govphysiology.org

Iii. Methodological Applications in Experimental Models

In Vivo (Non-Human) Experimental Methodologies

The chemical compound 8-(p-Sulfophenyl)theophylline (8-SPT) serves as a critical tool in non-human experimental research due to its characteristics as a potent, yet membrane-impermeant, adenosine (B11128) receptor antagonist. Its inability to readily cross cell membranes, including the blood-brain barrier, allows researchers to investigate the peripheral effects of adenosine receptor blockade without the confounding influence of central nervous system actions. nih.gov

8-SPT has been extensively used in animal models to elucidate the role of endogenous adenosine in regulating cardiovascular function, from local blood flow to systemic hemodynamic responses.

In studies of microvascular control, 8-SPT is applied to unmask or modify vasomotor responses to adenosine. Normally, adenosine is a potent vasodilator, but it can also induce vasoconstriction under certain conditions. In vivo research on arterioles demonstrated that while adenosine alone caused dose-dependent vasodilation, a fraction of arterioles showed a biphasic response where constriction followed dilation. smolecule.com

The application of 8-SPT, which antagonizes the primary A1 and A2 adenosine receptors responsible for dilation, was shown to reduce adenosine-induced dilation and significantly enhance the constrictor response. smolecule.com This methodological approach allows researchers to isolate and study the less predominant A3 receptor-mediated vasoconstriction. smolecule.com Further studies in the rabbit ear artery model showed that 8-SPT could significantly reduce the electrically stimulated release of the vasoconstrictor noradrenaline from sympathetic nerve terminals, suggesting a complex interplay where purines released during stimulation may act on prejunctional receptors to modulate neurotransmitter release. nih.gov

Table 1: Effect of this compound on Adenosine-Induced Arteriolar Constriction An interactive data table detailing the impact of 8-SPT on arteriolar responses to adenosine application in an in vivo model.

| Condition | Adenosine Concentration | Percentage of Arterioles Constricting | Mean Constriction (% of initial diameter) |

|---|---|---|---|

| Control | 10⁻⁴ mol/L | 37% | 12.7 ± 4.3% |

| With 8-SPT | 10⁻⁴ mol/L | 85% | 44.3 ± 6.0% |

Data sourced from a study on adenosine-induced vasoconstriction. smolecule.com

Cardiovascular System Research Models

Modulation of Adenosine-Induced Cardiovascular Effects in Animal Models

8-SPT has been instrumental in quantifying the peripheral contribution of adenosine to cardiovascular regulation. In anesthetized rats, researchers compared 8-SPT with caffeine (B1668208) to determine their efficacy in blocking adenosine-induced hypotension and bradycardia. nih.gov The results demonstrated that 8-SPT is a potent antagonist of these effects at peripheral sites. nih.gov A key finding from this research was that systemically administered 8-SPT did not produce detectable levels in the brain, confirming its utility for studying peripheral adenosine receptor-mediated events in isolation. nih.gov

The compound effectively antagonized the hypotensive and negative chronotropic (heart rate-slowing) effects of adenosine and its synthetic analogs, showing no significant selectivity between the A1 receptors (predominant in the heart) and A2 receptors (predominant in blood vessels). nih.gov

Table 2: Antagonistic Potency of 8-SPT on Adenosine-Induced Hypotension An interactive data table presenting the effective concentration (EC50) of 8-SPT required to block the hypotensive effects of elevated plasma adenosine in anesthetized rats.

| Antagonist | EC50 for Blocking Adenosine-Induced Hypotension |

|---|---|

| This compound (8-SPT) | 48 µM |

| Caffeine | 92 µM |

Data derived from a comparative study on adenosine antagonists. nih.gov

Cardioprotection Studies in Myocardial Ischemia/Reperfusion Models

The role of adenosine in cardioprotective phenomena such as ischemic preconditioning has been a major area of investigation. In a conscious rabbit model of myocardial stunning, researchers used 8-SPT to probe the involvement of adenosine receptors in "late preconditioning," a phenomenon where a brief ischemic episode protects the heart from a more prolonged subsequent ischemic event. The study involved subjecting the rabbits to multiple short coronary occlusions and reperfusions. The administration of 8-SPT did not block the development of late preconditioning against myocardial stunning. This significant negative finding indicates that, in this specific model, the protective mechanism is not mediated by the activation of adenosine receptors.

In ophthalmological research, 8-SPT has been used as a tool to investigate the influence of adenosine on intraocular pressure (IOP) and ocular hemodynamics. In rabbit models, the ocular hypotensive effect of epinephrine (B1671497) was studied. Epinephrine administration typically causes an initial, transient rise in IOP followed by a more sustained reduction. arvojournals.org

Table 3: Effect of 8-SPT on Epinephrine-Induced Changes in Intraocular Pressure (IOP) in Rabbits An interactive data table showing the modulation of epinephrine's effects on IOP by pretreatment with 8-SPT.

| Treatment Group | Initial IOP Change | Sustained IOP Change (3-5 hours post-administration) |

|---|---|---|

| Epinephrine alone | ~1 mm Hg increase | ~8-9 mm Hg reduction |

| 8-SPT + Epinephrine | Enhanced initial increase | Significant inhibition of hypotensive response |

Data sourced from a study on the ocular actions of epinephrine. arvojournals.org

Neurological Research (Peripheral Effects and Modulation of Neuroprotection)

The application of 8-SPT in neurological research is primarily focused on its effects outside the central nervous system, owing to its inability to cross the blood-brain barrier when administered systemically. nih.gov This property makes it an ideal tool for differentiating peripheral from central adenosinergic mechanisms.

In studies on the peripheral nervous system, such as in the rabbit ear artery preparation, 8-SPT has been shown to directly affect sympathetic nerve function. It was found to reduce the release of noradrenaline evoked by electrical stimulation, indicating that it antagonizes prejunctional purinoceptors on sympathetic nerve terminals that would otherwise facilitate neurotransmitter release. nih.gov While related xanthine (B1682287) compounds like theophylline (B1681296) have been investigated for promoting remyelination and functional recovery in mouse models of peripheral neuropathy, such direct neuroprotective or regenerative roles for 8-SPT are less established.

Iv. Contributions to Understanding Adenosine Receptor Biology

Elucidation of Adenosine (B11128) Receptor Subtype Roles in Physiological Processes

The application of 8-SPT in various experimental models has been instrumental in defining the specific roles of the A1, A2A, A2B, and A3 adenosine receptor subtypes.

Adenosine is a key regulator of vascular tone, exerting both vasoconstrictor and vasodilator effects depending on the receptor subtype activated and the specific vascular bed. researchgate.net Research utilizing 8-SPT has been crucial in dissecting this dual activity. Generally, A1 receptor activation leads to vasoconstriction, while A2 receptor activation promotes vasodilation. researchgate.net

In studies on arterioles, adenosine application typically causes dose-dependent dilation. However, in the presence of 8-SPT, which antagonizes both A1 and A2 receptors, this vasodilation is reduced, and a constrictor response is unmasked or enhanced. ahajournals.org This demonstrates that adenosine simultaneously activates both receptor types, with the A2-mediated vasodilator effect usually dominating. For example, in one study, 85% of tested arterioles constricted in response to adenosine when A1/A2 receptors were blocked by 8-SPT, compared to a much smaller percentage without the antagonist. ahajournals.org Similarly, in the pulmonary circulation, adenosine-induced vasodilation was attenuated by 8-SPT, helping to pinpoint the involvement of A2 receptors in this response. physiology.org The compound has also been used to block adenosine receptor-mediated hypotension in rats, further confirming the role of these receptors in blood pressure regulation. nih.gov

| Experimental Model | Key Finding with 8-SPT | Implied Receptor Role | Citation |

| Hamster Cheek Pouch Arterioles | Blockade with 8-SPT reduced adenosine-induced dilation and enhanced constriction. | Unmasked A1-mediated vasoconstriction by blocking dominant A2-mediated vasodilation. | ahajournals.org |

| Isolated Perfused Rat Lung | Attenuated adenosine- and NECA-induced vasodilation during hypoxic pressor response. | Confirmed A2 receptor involvement in pulmonary vasodilation. | physiology.org |

| Anesthetized Rats | Blocked hypotension produced by elevated plasma adenosine. | Demonstrated peripheral A1/A2 receptor role in systemic blood pressure control. | nih.gov |

| Rat Pial Arterioles | Systemic (intraperitoneal) administration had no effect on vasodilation during sciatic nerve stimulation, whereas topical application did. | Showed that peripheral adenosine receptors are not involved, but central receptors are. | physiology.org |

The role of adenosine in protecting the heart from ischemia-reperfusion injury, particularly through phenomena like ischemic preconditioning and postconditioning, is well-established. 8-SPT has been pivotal in demonstrating that these protective effects are mediated by adenosine receptors. oup.comphysiology.org

Studies have shown that the infarct-sparing effect of ischemic postconditioning is abolished by the administration of 8-SPT. oup.comphysiology.org This finding indicates that endogenous adenosine released during early reperfusion is a critical trigger for cardioprotective signaling pathways. Further investigations using selective antagonists have often pointed specifically to the A2B receptor as a key player. For instance, the protection afforded by postconditioning was blocked by both 8-SPT and a selective A2B antagonist (MRS1754), but not by selective A1 or A2A antagonists. oup.comphysiology.org Similarly, the cardioprotective effects of the drug ticagrelor (B1683153), which increases adenosine concentrations, were abolished by 8-SPT. ahajournals.org Research on the polyphenol (-)-epigallocatechin (B1671488) gallate (EGCG) also showed its infarct-reducing effect was blocked by 8-SPT, with subsequent experiments implicating both A1 and A2B receptors. nih.gov

| Cardioprotective Stimulus | Effect of 8-SPT Administration | Implicated Receptor(s) | Citation |

| Ischemic Preconditioning (IPC) | Blocked IPC protection when given during early reperfusion. | A1 and A2B | physiology.org |

| Ischemic Postconditioning | Abrogated the infarct-sparing effect. | A2B | oup.com |

| Ticagrelor Treatment | Abolished the cardioprotective effects (reduced infarct size) of ticagrelor. | Adenosine Receptors (general) | ahajournals.org |

| (-)-epigallocatechin gallate (EGCG) | Blocked the anti-infarct effect of EGCG. | A1 and A2B | nih.gov |

Adenosine is a potent modulator of neuronal excitability, primarily exerting an inhibitory effect in the central nervous system through the activation of A1 receptors. biomedres.us 8-SPT has been instrumental in confirming this role and in separating central from peripheral effects. Because 8-SPT does not readily cross the blood-brain barrier, systemic administration allows researchers to block peripheral adenosine effects while leaving central receptors unaffected. ahajournals.orgmdpi.com

In studies where 8-SPT was co-administered with an A1 receptor agonist, it was used to counteract the peripheral cardiovascular effects of the agonist, thereby isolating its neuroprotective actions in the brain. biomedres.usmdpi.com Conversely, direct microinjection of 8-SPT into specific brain regions, such as the nucleus of the solitary tract (NTS), has been used to study the tonic role of adenosine in cardiovascular regulation. nih.gov Such experiments have shown that blocking adenosine receptors in the NTS does not affect certain baseline reflex responses, suggesting adenosine does not have a tonic modulatory effect under normal conditions but may act during events like ischemia. nih.gov Other studies have used 8-SPT to demonstrate that central adenosine signaling is necessary for the metabolic state of daily torpor in mice. physiology.org

The synthesis of melatonin (B1676174) in the pineal gland is a key process in regulating circadian rhythms. Research has suggested that adenosine may play a role in modulating this process. A study using isolated rat pinealocytes demonstrated that while several adenosine agonists had no effect on their own, the non-selective agonist 5'-N-ethylcarboxamidoadenosine (NECA) potentiated the stimulatory effect of the beta-adrenoceptor agonist isoprenaline on melatonin production. nih.gov

Crucially, this potentiation by NECA was antagonized by 8-SPT. nih.gov This finding suggests that the effect is mediated through an adenosine receptor. The pharmacological profile observed is consistent with the activation of an A2B adenosine receptor, providing a specific insight into the purinergic modulation of melatonin synthesis. nih.gov

Adenosine has a complex, often dual, role in regulating neutrophil function during inflammation. nih.govahajournals.org It can promote chemotaxis and phagocytosis via high-affinity A1 and A3 receptors, while inhibiting inflammatory mediator release and oxidative burst through lower-affinity A2A and A2B receptors. nih.govahajournals.org 8-SPT has been used to confirm the receptor-mediated nature of these effects.

For example, the A1 receptor agonist CPA was found to enhance superoxide (B77818) generation in human neutrophils, an effect that was blocked by 8-SPT. nih.govahajournals.org In another context, adenosine was found to induce the secretion of the cytokine IL-6 from intestinal epithelial cells; this effect was completely abolished by 8-SPT, indicating it is an adenosine receptor-mediated process. jci.org Furthermore, an adenosine uptake inhibitor, which increases endogenous adenosine levels, was shown to inhibit lipopolysaccharide-induced leukopenia, and this protective effect was reversed by 8-SPT. researchgate.net

| Experimental System | Adenosine-Mediated Effect | Effect of 8-SPT | Implicated Receptor(s) | Citation |

| Human Neutrophils | Enhancement of superoxide generation by A1 agonist (CPA). | Blocked the enhancement of superoxide generation. | A1 | nih.govahajournals.org |

| T84 Intestinal Epithelial Cells | Adenosine-induced IL-6 secretion. | Abolished IL-6 secretion. | Adenosine Receptors (A2B subtype identified) | jci.org |

| Mice (LPS-induced leukopenia model) | Inhibition of leukopenia by an adenosine uptake inhibitor (KF24345). | Reversed the inhibitory effect of KF24345. | Adenosine Receptors (general) | researchgate.net |

Investigating Adenosine Signaling Pathways Through Receptor Blockade

Beyond elucidating the roles of specific receptor subtypes, 8-SPT serves as a fundamental tool for confirming the involvement of adenosine signaling in various broader biological pathways. By observing the reversal or blockade of a biological response after the application of 8-SPT, researchers can confidently attribute that response to the action of extracellular adenosine.

For example, in a model of kidney disease, blocking the adenosine pathway with 8-SPT was shown to reduce tubular injury and interstitial fibrosis, indicating that hypoxia-induced adenosine contributes to the development of renal fibrosis. spandidos-publications.com In cardiovascular research, 8-SPT was used to demonstrate that the cardioprotective benefits of the antiplatelet drug ticagrelor are dependent on its ability to increase local adenosine concentrations. ahajournals.org The antagonist effectively abolished these benefits, linking the drug's mechanism of action directly to the adenosine signaling pathway. ahajournals.org Similarly, 8-SPT was instrumental in showing that central adenosine signaling is a necessary component for the induction and maintenance of daily torpor, a state of reduced metabolic activity, in mice. physiology.org These examples highlight the broad utility of 8-SPT in confirming the causal link between extracellular adenosine and a downstream physiological or pathophysiological outcome.

Differentiation of Peripheral Versus Central Adenosine Receptor Actions

A primary challenge in dissecting adenosine's actions is that systemic administration of many adenosine receptor ligands affects receptors throughout the body, making it difficult to attribute an observed physiological response to either a central or peripheral site of action. 8-(p-Sulfophenyl)theophylline's key feature is the presence of a polar sulfophenyl group, which renders it highly water-soluble and prevents it from effectively crossing the blood-brain barrier. ahajournals.orgresearcher.life Research has confirmed that following intraperitoneal administration, detectable levels of the drug are not found in the brain, establishing it as a peripherally restricted adenosine receptor antagonist. nih.govnih.gov

This characteristic allows researchers to design experiments that can isolate or exclude the influence of peripheral adenosine receptors. For instance, by administering 8-SPT, scientists can block adenosine's effects on peripheral targets, such as those in the cardiovascular system. Studies in anesthetized rats have shown that 8-SPT effectively blocks the hypotension and bradycardia induced by intravenous adenosine infusion. nih.govsmolecule.com Its ability to antagonize the cardiovascular effects of the adenosine A1 receptor agonist N6-cyclopentyladenosine (CPA) further confirmed that these specific A1-mediated effects occur in the periphery. nih.gov

This selective action has been leveraged in complex experimental models. For example, to study the neuroprotective effects of centrally-acting adenosine agonists without the confounding and potentially lethal cardiovascular side effects (like severe hypotension and bradycardia), researchers have co-administered these agonists with 8-SPT. biomedres.usdtic.mil This strategy effectively blocks the agonist's action at peripheral receptors, maintaining cardiovascular stability, while allowing the agonist to act on its intended central targets in the brain. biomedres.usdtic.mildtic.mil

The table below summarizes the differential properties and applications of this compound compared to a centrally-acting xanthine (B1682287), caffeine (B1668208), in adenosine receptor research.

Table 1: Comparative Profile of Peripheral vs. Central Adenosine Antagonists

| Feature | This compound (8-SPT) | Caffeine |

|---|---|---|

| Primary Site of Action | Peripheral | Central and Peripheral |

| Blood-Brain Barrier | Does not cross | Readily crosses |

| Primary Research Use | To block peripheral adenosine receptors or isolate central effects. | General adenosine receptor antagonism. |

| Cardiovascular Effects | Blocks adenosine-induced hypotension and bradycardia at peripheral receptors. nih.gov | Blocks adenosine-induced hypotension; can have its own central stimulatory effects. nih.gov |

| Central Nervous System | No direct effects when administered systemically. ahajournals.orgnih.gov | Acts as a CNS stimulant by blocking central adenosine receptors. |

V. Comparative Pharmacological Studies Involving 8 P Sulfophenyl Theophylline

Comparison with Other Xanthine (B1682287) Derivatives (e.g., Caffeine (B1668208), Theophylline (B1681296), DMPX)

8-(p-Sulfophenyl)theophylline belongs to the xanthine family of compounds, which includes well-known substances like caffeine and theophylline. wikipedia.org While these compounds share a core chemical structure, substitutions at various positions on the xanthine ring lead to significant differences in their pharmacological properties.

One of the key distinguishing features of 8-SPT is its limited ability to cross the blood-brain barrier due to the polar sulfonate group. This makes it a valuable tool in research to differentiate between central and peripheral adenosine (B11128) receptor-mediated effects. In a study comparing the cardiovascular effects of adenosine, both caffeine and 8-SPT were shown to block adenosine receptor-mediated hypotension and bradycardia. nih.gov However, the effects of 8-SPT are primarily confined to the periphery, whereas caffeine can exert effects on both the central and peripheral nervous systems. nih.gov

Theophylline, another widely studied xanthine, is known for its bronchodilator effects and is used in the treatment of respiratory diseases. nih.gov Like caffeine and theophylline, 8-SPT acts as a competitive antagonist at adenosine receptors. wikipedia.orgnih.gov However, theophylline is considered a more potent inhibitor of phosphodiesterases than caffeine. nih.gov In contrast, 8-phenyltheophylline (B1204217), a related compound, shows potent and selective antagonism at A1 and A2A adenosine receptors with minimal phosphodiesterase inhibition. wikipedia.org

Research has shown that 8-SPT is a potent, water-soluble antagonist for both A1 and A2 adenosine receptors. nih.gov In a study examining the antagonism of an adenosine analogue's effects on heart rate and blood pressure, 8-SPT was found to be equally active in antagonizing both responses, similar to caffeine and 8-phenyltheophylline. nih.gov

The following table provides a comparative overview of 8-SPT and other xanthine derivatives:

| Feature | This compound | Caffeine | Theophylline |

| Primary Mechanism | Adenosine Receptor Antagonist | Adenosine Receptor Antagonist, Phosphodiesterase Inhibitor | Adenosine Receptor Antagonist, Phosphodiesterase Inhibitor |

| Blood-Brain Barrier Penetration | Poor | Readily Crosses | Crosses |

| Receptor Selectivity | Non-selective A1/A2 | Non-selective | Non-selective |

| Primary Site of Action | Peripheral | Central and Peripheral | Central and Peripheral |

Evaluation Against Selective Adenosine Receptor Antagonists (e.g., DPCPX, MRS 1754)

The development of selective adenosine receptor antagonists has allowed for a more precise understanding of the roles of different adenosine receptor subtypes. Comparing 8-SPT, a non-selective antagonist, with these selective agents has been instrumental in dissecting its pharmacological actions.

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a highly potent and selective antagonist for the A1 adenosine receptor. wikipedia.orgtocris.com In studies investigating long-term potentiation (LTP) in hippocampal slices, the effects of 8-SPT were compared with those of DPCPX. nih.gov It was found that 8-SPT, which blocks both A1 and A2 receptors, and DPCPX, which selectively blocks A1 receptors, had different effects on the induction of LTP. nih.gov These findings suggest that the modulation of LTP by endogenous adenosine involves both A1 and A2 receptor subtypes. nih.gov

The water solubility of 8-SPT is a notable advantage in experimental settings compared to the hydrophobicity of antagonists like DPCPX, which can limit their use in certain pharmacological studies. nih.gov

The following table summarizes the key differences between 8-SPT and selective adenosine receptor antagonists:

| Compound | Receptor Selectivity | Primary Research Application |

| This compound | Non-selective (A1/A2) | Peripheral adenosine receptor antagonism |

| DPCPX | Selective A1 antagonist | Studying the role of A1 receptors |

| MRS 1754 | Selective A2B antagonist | Investigating A2B receptor functions |

Synergy or Antagonism with Adenosine Agonists in Research Protocols

A primary application of 8-SPT in pharmacological research is to act as an antagonist to the effects of adenosine and its agonists. Methylxanthines like theophylline are competitive antagonists of adenosine receptors and can interfere with the pharmacological effects of adenosine and adenosine receptor agonists. drugs.com

In various experimental models, 8-SPT has been used to block the actions of adenosine agonists, thereby confirming that the observed effects are mediated by adenosine receptors. For instance, in studies of the cardiovascular system, 8-SPT has been shown to antagonize the hypotensive and bradycardic effects induced by adenosine. nih.gov

Research on presynaptic adenosine receptors in the rat vas deferens demonstrated that the inhibitory action of 2-chloroadenosine (B27285), an adenosine analogue, was antagonized by theophylline and 8-phenyltheophylline. nih.gov This highlights the general antagonistic properties of xanthine derivatives at these receptors.

The interaction between 8-SPT and adenosine agonists is a clear example of competitive antagonism, where 8-SPT competes with the agonist for binding to the adenosine receptor. This relationship is fundamental to its use as a research tool for probing adenosinergic signaling pathways. frontiersin.org

Vi. Synthetic Strategies for Research Grade 8 P Sulfophenyl Theophylline

General Principles of 8-Substituted Xanthine (B1682287) Synthesis for Research

The synthesis of 8-substituted xanthine derivatives is a well-established area of medicinal chemistry, largely driven by their activity as adenosine (B11128) receptor antagonists. frontiersin.org Most synthetic strategies begin with a pre-formed pyrimidine (B1678525) ring, specifically a 1,3-dialkyl-5,6-diaminouracil. For the synthesis of theophylline (B1681296) derivatives, the starting material is typically 5,6-diamino-1,3-dimethyluracil (B14760). nih.govbiointerfaceresearch.com From this key intermediate, two primary pathways are commonly employed to build the imidazole (B134444) ring and introduce the substituent at the 8-position.

The most prevalent routes for synthesizing 8-substituted xanthines are:

Condensation with Carboxylic Acids: This method involves the reaction of the 5,6-diaminouracil (B14702) derivative with a carboxylic acid. frontiersin.org The initial step is the formation of a 5-carboxamido intermediate, which then undergoes base-catalyzed ring closure to form the xanthine ring. nih.gov To facilitate the initial amide bond formation, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are often used. frontiersin.orgnih.gov

Condensation with Aldehydes: An alternative and common route involves condensing the 5,6-diaminouracil with an aldehyde. frontiersin.orgnih.gov This reaction forms a 5-(alkylidene- or arylidene-amino)-6-aminouracil intermediate (an imine or Schiff base). Subsequent oxidative cyclization, often achieved by refluxing with reagents like thionyl chloride, yields the desired 8-substituted xanthine derivative. nih.govbiointerfaceresearch.com

These methods are versatile and can tolerate a wide range of functional groups on the aldehyde or carboxylic acid, allowing for the synthesis of a diverse library of 8-substituted xanthines. frontiersin.orgnih.gov

Table 1: General Synthetic Routes for 8-Substituted Xanthines

| Route | Precursor 1 | Precursor 2 | Key Intermediate | Key Reagents/Conditions | Product |

| Carboxylic Acid Condensation | 5,6-Diamino-1,3-dimethyluracil | Substituted Carboxylic Acid (R-COOH) | 5-Carboxamido-6-aminouracil | Coupling agents (e.g., EDAC), followed by base-catalyzed cyclization (e.g., NaOH). frontiersin.orgnih.govnih.gov | 8-Substituted Theophylline |

| Aldehyde Condensation | 5,6-Diamino-1,3-dimethyluracil | Substituted Aldehyde (R-CHO) | 5-(Arylidene-amino)-6-aminouracil (Imine) | Oxidative cyclization (e.g., thionyl chloride, diethyl azodicarboxylate). nih.govbiointerfaceresearch.com | 8-Substituted Theophylline |

Specific Approaches for Introducing the Sulfophenyl Group

To synthesize 8-(p-sulfophenyl)theophylline, the general principles of xanthine synthesis are applied using precursors that contain the p-sulfophenyl group. The highly polar nature of the sulfonic acid group necessitates careful selection of reaction conditions and solvents.

The primary approach involves the condensation of 5,6-diamino-1,3-dimethyluracil with a benzenoid compound already bearing a sulfonic acid group (or a protected precursor) at the para position.

Reaction with 4-Formylbenzenesulfonic Acid: Following the aldehyde condensation route, 5,6-diamino-1,3-dimethyluracil can be reacted with 4-formylbenzenesulfonic acid (p-sulfobenzaldehyde). The resulting imine intermediate would undergo oxidative cyclization to yield this compound. This method directly installs the required functionality in one of the final steps.

Reaction with 4-Carboxybenzenesulfonic Acid: Following the carboxylic acid condensation route, 5,6-diamino-1,3-dimethyluracil is condensed with 4-carboxybenzenesulfonic acid. nih.gov This reaction, likely requiring a coupling agent, would form the 5-carboxamido intermediate, which upon cyclization, produces the target compound.

An alternative, though potentially less direct, strategy is the sulfonation of a pre-formed 8-phenylxanthine (B3062520). This would involve:

Synthesis of 8-phenyltheophylline (B1204217) via the condensation of 5,6-diamino-1,3-dimethyluracil with benzoic acid or benzaldehyde (B42025). researchgate.net

Subsequent sulfonation of the 8-phenyl ring using a sulfonating agent like fuming sulfuric acid or chlorosulfonic acid. smolecule.comtandfonline.com This approach may present challenges in controlling the regioselectivity of the sulfonation (to ensure para-substitution) and could lead to a mixture of isomers requiring extensive purification.

Given the availability of sulfonated benzaldehyde and benzoic acid derivatives, the direct condensation methods are generally preferred for research-grade synthesis due to their higher regioselectivity and more predictable outcomes. frontiersin.orgnih.gov

Purification Techniques for Research Applications

Achieving high purity is paramount for research-grade compounds to ensure that observed biological effects are attributable solely to the compound of interest. The purification of this compound is particularly challenging due to its high polarity and the potential presence of inorganic salts from the synthesis.

Recrystallization and Salt Precipitation: A fundamental technique involves the recrystallization of the crude product from a suitable solvent, often a mixture including water or methanol, to remove impurities. researchgate.net Sometimes, a "salting out" process, where a salt like sodium chloride is added to a reaction mixture on ice, can be used to precipitate the sulfonated product while leaving some impurities in solution. google.com

Chromatographic Methods: For removing persistent impurities, chromatography is essential.

Solid-Phase Extraction (SPE): SPE is an effective technique for purifying sulfonated compounds. researchgate.net Using a reverse-phase sorbent like C18, the polar this compound can be separated from less polar organic impurities. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often used for final polishing to achieve the highest purity. A water/methanol or water/acetonitrile gradient is typically employed. researchgate.net

Specialized Salt Removal: A significant challenge in syntheses involving sulfonation is the removal of excess sulfuric acid and resulting inorganic sulfate (B86663) salts. A simple and efficient method involves neutralizing the reaction mixture with barium carbonate (BaCO₃). rsc.org This causes the excess sulfuric acid to precipitate as highly insoluble barium sulfate (BaSO₄), which can be easily removed by filtration. The desired sulfonated compound remains in the solution as a soluble barium salt, which can then be converted back to the sodium salt or free acid form. rsc.org This technique drastically simplifies the purification process compared to multiple, often low-yielding, recrystallizations. rsc.org

The combination of these techniques—specifically, precipitation of inorganic salts followed by chromatographic purification—is crucial for obtaining this compound of a grade suitable for precise scientific investigation. smolecule.comresearchgate.netrsc.org

Vii. Future Directions and Advanced Research Perspectives

Development of Novel Research Paradigms Utilizing 8-(p-Sulfophenyl)theophylline

The primary value of 8-SPT in creating new research paradigms stems from its function as a peripherally restricted, membrane-impermeant adenosine (B11128) receptor antagonist. This characteristic allows researchers to design experiments that can differentiate between central and peripheral nervous system effects, as well as extracellular versus intracellular sites of adenosine action.

A key application is the isolation of central nervous system (CNS) effects of systemically administered drugs. For instance, in a rat model of nerve agent exposure, 8-SPT was co-administered with a systemically delivered adenosine agonist, N6-cyclopentyladenosine (CPA). dtic.mil The purpose of 8-SPT was to counteract the peripheral cardiovascular side-effects of CPA, thereby enabling the study of the adenosine agonist's desired neuroprotective effects within the CNS. dtic.mil This paradigm allows for the investigation of centrally-acting therapeutics that might otherwise have dose-limiting peripheral actions.

These examples highlight a research paradigm where 8-SPT acts as a pharmacological scalpel, selectively excising peripheral or extracellular adenosine signaling to bring the function of central or intracellular pathways into focus.

Table 1: Novel Research Paradigms Employing this compound

| Research Area | Non-Human Model | Research Question | Role of 8-SPT | Key Finding | Reference(s) |

| Neuroprotection | Rat (Soman-induced seizure model) | Can a systemic adenosine agonist provide neuroprotection without peripheral side-effects? | Block peripheral adenosine receptors to negate cardiovascular effects of the co-administered agonist. | Systemic adenosine treatment is a viable neuroprotective strategy when peripheral side-effects are blocked. | dtic.mil |

| Respiratory Physiology | Mouse | Is alcohol-induced respiratory suppression mediated by central or peripheral adenosine receptors? | Serve as a peripheral-only adenosine receptor antagonist. | The suppressive effect is mediated within the central nervous system, as 8-SPT did not alter it. | nih.gov |

| Fetal Physiology | Sheep (Hypoxia model) | What are the roles of central vs. peripheral adenosine receptors in the fetal response to hypoxia? | Act as a non-selective, blood-brain barrier impermeable antagonist to contrast with a centrally-acting A₁ antagonist. | Hypoxic increases in cerebral blood flow are mediated by peripheral adenosine receptors. | nih.gov |

| Cellular Metabolism | Human Endothelial Cells (HUVEC) | Is adenosine-induced AMPK phosphorylation mediated by surface receptors or intracellularly? | Block extracellular P1 receptors. | 8-SPT did not affect the outcome, indicating adenosine must enter the cell to act, implicating transporters rather than surface receptors. | ahajournals.org |

Integration with Advanced Imaging and Electrophysiological Techniques

The precision of 8-SPT as a pharmacological tool is amplified when combined with high-resolution analytical methods like advanced electrophysiology. These studies provide real-time, functional readouts of neuronal and cardiac cell activity, with 8-SPT used to confirm the role of adenosine receptors in the observed phenomena.

In the field of cardiac electrophysiology, 8-SPT has been used in studies on isolated guinea pig atrial myocytes. ahajournals.orgnih.gov Researchers demonstrated that the effects of AMP on shortening action potential duration and activating a specific potassium current (IKACh,Ado) were completely antagonized by 8-SPT, confirming that the effects were mediated through the activation of cell-surface adenosine receptors. ahajournals.orgnih.gov

In neuroscience, 8-SPT has been integral to complex electrophysiological investigations in rat hippocampal slices. One study demonstrated that the suppression of synaptic transmission (population spikes) during anoxia is mediated by adenosine, as 8-SPT could delay the onset of the block and speed recovery. nih.gov A separate, detailed study used 8-SPT and other antagonists to induce persistent, repetitive bursting activity in the CA3 region of the hippocampus. physiology.org By carefully washing out the 8-SPT and observing that the bursting continued, researchers established a long-term form of neuronal plasticity initiated by a transient blockade of adenosine receptors. physiology.org This work was further advanced by combining 8-SPT application with NMDA receptor antagonists, which revealed that the initiation of this persistent state is dependent on NMDA receptor activation. physiology.org

Beyond electrophysiology, 8-SPT is used in conjunction with biochemical assays like Western blotting to connect receptor activity to downstream intracellular signaling cascades. For example, in a study of cardioprotection, the ability of the opioid remifentanil to increase the phosphorylation of the signaling protein ERK1/2 was shown to be blocked by 8-SPT, linking the opioid receptor's effect to an adenosine-receptor-dependent pathway. researchgate.netnih.gov

Exploration of Adenosine Receptor Cross-Talk Mechanisms Using this compound

A burgeoning area of research is the "cross-talk" between adenosine receptors and other signaling systems. 8-SPT is an ideal tool for these studies, as it can selectively block the adenosine component of a complex, multi-receptor response.

Significant evidence points to cross-talk between opioid and adenosine receptors in the myocardium. In isolated rat hearts, the cardioprotective effect of remifentanil-induced postconditioning was completely reversed by the non-specific adenosine receptor antagonist 8-SPT. researchgate.netnih.gov This finding strongly implies that the intracellular signaling pathways triggered by the opioid receptor agonist converge with or depend upon signaling from adenosine receptors to confer protection against ischemia-reperfusion injury. researchgate.netnih.gov

Cross-talk also occurs between adenosine signaling and ion channels. In ventricular myocytes, adenosine was found to "prime" mitochondrial ATP-sensitive potassium (mitoKATP) channels, making them open more readily in response to a channel opener like diazoxide. ahajournals.org This priming effect was entirely prevented by 8-SPT, demonstrating a functional link between adenosine receptor activation and the sensitization of these critical protective channels. ahajournals.org

Furthermore, 8-SPT has been used to uncover reciprocal signaling between different cell types. In a model of intestinal inflammation, adenosine released from neutrophils was found to stimulate adjacent intestinal epithelial cells to secrete the cytokine IL-6. jci.org This effect was abolished by 8-SPT, demonstrating that adenosine acts as a crucial intercellular messenger, with its receptors on one cell type being activated by ligands released from another. jci.org

Table 2: Examples of Adenosine Receptor Cross-Talk Investigated with this compound

Computational Modeling and Receptor-Ligand Dynamics Informed by this compound Studies

While direct computational studies focused exclusively on 8-SPT are not abundant, the experimental data generated using 8-SPT and its structural analogs are invaluable for informing and validating computational models of adenosine receptors. These models, including homology modeling and ligand docking simulations, are critical for understanding the structural basis of receptor-ligand interactions and for the rational design of new, more selective therapeutic agents.

Research into the development of selective A₂B adenosine receptor antagonists provides a clear example. Based on the structure of compounds like 1-propyl-8-(p-sulfophenyl)xanthine (PSB-1115), a close and water-soluble analog of 8-SPT, researchers have developed highly potent and selective A₂B antagonists. mdpi.com The development process for these molecules involves computational approaches, such as homology models of the A₂B receptor, to predict how different chemical modifications will affect binding affinity and selectivity against other adenosine receptor subtypes. mdpi.com The experimental binding affinities and functional activities determined for a series of these xanthine (B1682287) derivatives, including the foundational sulfophenylxanthine scaffold, provide the essential real-world data needed to refine and improve the accuracy of these computational models. This iterative cycle of computational prediction and experimental validation, which relies on data from tool compounds like 8-SPT and its derivatives, is fundamental to modern drug discovery.

Role in Advancing Understanding of Specific Pathophysiological Mechanisms in Non-Human Models

8-SPT has been widely applied in diverse non-human models to dissect the specific contribution of peripheral and/or extracellular adenosine to a variety of disease processes.

In cardiovascular research, 8-SPT was used in the hamster cheek pouch arteriole model to unmask a complex vascular response to adenosine. ahajournals.org By blocking the potent A₁/A₂ receptor-mediated vasodilation with 8-SPT, researchers revealed an underlying vasoconstrictor response, which was subsequently attributed to the A₃ adenosine receptor, likely through the degranulation of mast cells. ahajournals.org This study clarified the multifaceted and sometimes opposing roles of different adenosine receptor subtypes in controlling vascular tone.

In reproductive biology, 8-SPT was applied to a model of placental pathophysiology using rat placental villous explants. physiology.org Under hypoxic conditions, which can be associated with pregnancy complications like pre-eclampsia, the secretion of Vascular Endothelial Growth Factor (VEGF) and soluble Flt-1 was significantly increased. Treatment with 8-SPT completely blocked this hypoxia-induced increase, demonstrating that the response is heavily dependent on adenosine signaling mechanisms within the placenta. physiology.org

In a rabbit model of glaucoma, 8-SPT was used to investigate the mechanism of action of epinephrine (B1671497), a drug used to lower intraocular pressure (IOP). arvojournals.org Pretreatment with 8-SPT significantly inhibited the IOP-lowering effect of epinephrine, providing strong evidence that a significant portion of epinephrine's therapeutic action is not direct but is mediated through the release of endogenous adenosine and subsequent activation of adenosine receptors in the eye. arvojournals.org

Finally, in models of cardiac ischemia-reperfusion injury, 8-SPT has been used to confirm the role of adenosine receptors in cardioprotective strategies. As noted previously, its ability to block the protective effects of remifentanil postconditioning in rat hearts solidifies the involvement of adenosine signaling in this clinically relevant phenomenon. researchgate.netnih.gov

Table 3: Application of this compound in Non-Human Pathophysiological Models

Q & A

Q. What is the standard protocol for applying 8-SPT as an adenosine receptor antagonist in in vitro electrophysiological studies?

- Methodological Answer : For neuronal or epithelial cell models, dissolve 8-SPT in physiological saline (e.g., 130 mM NaCl, 5 mM KCl) at concentrations between 20–100 µM. Administer via bath perfusion at 37°C, ensuring equilibration for 5–10 minutes before recording changes in field potentials or ion currents. Pre-treat tissues with amiloride (10 µM) to isolate chloride currents when studying adenosine-induced secretion . Validate receptor blockade by co-administering adenosine (10–100 µM) and confirming suppression of cAMP elevation or chloride current activation .

Q. How does 8-SPT distinguish between adenosine receptor subtypes in pharmacological assays?

- Methodological Answer : 8-SPT is a non-selective P1 receptor antagonist with comparable affinity for A1, A2A, A2B, and A3 subtypes (Ki ≈ 1.2 µM). To isolate receptor-specific effects, pair 8-SPT with selective antagonists (e.g., SCH58261 for A2A receptors) or use knockout models. For example, in NG108-15 cells, 8-SPT’s inhibition of ATP-stimulated cAMP formation (IC50: ~1 µM) suggests cross-talk between purinergic and adenosine receptors, requiring validation via competitive binding assays .

Q. What solvent systems are compatible with 8-SPT for in vivo administration?

- Methodological Answer : 8-SPT hydrate is water-soluble due to its sulfophenyl group. For intraperitoneal (IP) or intravenous (IV) delivery in rodents, dissolve in sterile saline (0.9% NaCl) at 20–100 µM. Avoid organic solvents like DMSO, which may alter pharmacokinetics. For intracranial injections (e.g., 0.6 µM in hippocampal studies), use artificial cerebrospinal fluid (aCSF) to maintain osmotic balance .

Advanced Research Questions

Q. How can researchers address contradictory data on 8-SPT’s neuroprotective vs. pro-inflammatory effects in ischemic models?

- Methodological Answer : Contradictions arise from dose-dependent receptor modulation and model-specific variables. In myocardial ischemia, 8-SPT exacerbates injury by blocking adenosine’s anti-inflammatory A2A signaling. Conversely, in neuronal ischemia, it may reduce excitotoxicity by inhibiting A1-mediated glutamate release. To resolve this, design studies with:

Q. What experimental controls are critical when using 8-SPT to study purinergic-adenosinergic crosstalk?

- Methodological Answer : Include:

- Hexokinase pretreatment to eliminate contaminating UTP in UDP preparations, ensuring P2Y6-specific responses.

- Adenosine deaminase (ADA) to degrade endogenous adenosine, clarifying 8-SPT’s direct effects.

- Dual-electrode voltage clamp in epithelial models to separate apical/basolateral currents.

- Negative controls with inert analogs (e.g., theophylline derivatives lacking sulfophenyl groups) to confirm target specificity .

Q. How can 8-SPT be integrated into multi-receptor blockade strategies for studying ischemic preconditioning?

- Methodological Answer : In myocardial preconditioning models, combine 8-SPT (20 µM) with:

- DPCPX (A1 antagonist, 10 nM) to dissect A1 vs. A2A contributions.

- MRS1523 (A3 antagonist, 50 nM) to evaluate synergistic protection.

- PPADS (P2X antagonist, 10 µM) to block ATP-mediated injury.

Measure infarct size via histology (tetrazolium staining) and correlate with ATP depletion rates (HPLC) and caspase-3 activity (Western blot) .

Data Interpretation & Optimization

Q. What statistical approaches are recommended for analyzing 8-SPT’s dose-dependent effects on cAMP modulation?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope). Normalize data to baseline cAMP levels (forskolin-stimulated) and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Account for inter-experiment variability by including internal controls (e.g., SCH58261 for A2A-specific inhibition) in each assay .

Q. How can researchers optimize 8-SPT stability in long-term perfusion systems?

- Methodological Answer : Prepare fresh 8-SPT solutions in HEPES-buffered saline (pH 7.4) to prevent hydrolysis. For >2-hour perfusions, use light-protected tubing and maintain temperature at 37°C ± 0.5°C. Validate stability via HPLC-UV (λ = 270 nm) at 30-minute intervals, ensuring >90% compound integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。